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Compound of Interest

Compound Name: Ethyl 2-chloro-5-nitronicotinate

Cat. No.: B121944

Spectroscopic Validation of Ethyl 2-chloro-5-
nitronicotinate: A Comparative Guide

For Immediate Release

This guide provides a comprehensive analysis of the spectroscopic techniques used to validate
the structure of Ethyl 2-chloro-5-nitronicotinate. By leveraging comparative data from
structurally similar compounds, this document offers a robust framework for the confirmation of
the compound's chemical identity, catering to the needs of researchers, scientists, and
professionals in drug development.

Ethyl 2-chloro-5-nitronicotinate (CsH7CIN204, Molar Mass: 230.61 g/mol ) is a substituted
pyridine derivative with potential applications in medicinal chemistry and materials science.[1]
[2] Accurate structural elucidation is paramount for its intended applications, ensuring purity
and predicting reactivity. This guide outlines the expected outcomes from key spectroscopic
methods—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR)
Spectroscopy, and Mass Spectrometry (MS)—and provides detailed experimental protocols for
obtaining this data.

Structural and Spectroscopic Overview

The structure of Ethyl 2-chloro-5-nitronicotinate is characterized by a pyridine ring
substituted with a chloro group at the 2-position, a nitro group at the 5-position, and an ethyl
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ester at the 3-position. These functional groups give rise to distinct signals in various
spectroscopic analyses. While a complete set of experimental spectra for this specific molecule
is not readily available in public databases, we can predict the expected spectral data with high
confidence by comparing it to analogs such as ethyl nicotinate and 2-chloro-5-nitropyridine.[3]

[415][6]

Data Presentation: Predicted and Comparative
Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 2-chloro-5-
nitronicotinate, alongside experimental data from its structural analogs for comparative
validation.

Table 1: Predicted *H NMR Data for Ethyl 2-chloro-5-nitronicotinate and Experimental Data
for Analogs

Predicted/Experimental

Compound Proton . .
Chemical Shift (6, ppm)

Ethyl 2-chloro-5-nitronicotinate

) H-4 8.8-9.0 (d)
(Predicted)
H-6 9.2-9.4 (d)
-OCH2CHs 4.4-4.6(q)
-OCH2CHs 1.3-15(@)
Ethyl nicotinate (Experimental 9.23 (s), 8.76 (d), 8.28 (d),
y (Exp ) 2 Ha HS HS (s), 8.76 (d), 8.28 (d)
[31[4] 7.40 (dd)
-OCH2CHs 4.42 (q)
-OCH2CHs 1.42 ()
2-Chloro-5-nitropyridine
H-3, H-4, H-6 8.45 (dd), 9.20 (d), 7.60 (d)

(Experimental)[5]
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Table 2: Predicted 3C NMR Data for Ethyl 2-chloro-5-nitronicotinate and Experimental Data

for Analogs
Predicted/Experimental
Compound Carbon . .
Chemical Shift (6, ppm)
Ethyl 2-chloro-5-nitronicotinate
, C=0 ~164
(Predicted)
C-2 ~152
C-3 ~125
C-14 ~145
C-5 ~140
C-6 ~155
-OCH2CHs ~62
-OCH2CHs ~14

Ethyl nicotinate (Experimental)

[3]

C=0, C-2,C-3,C-4,C-5,C-6, -

OCH2CHs, -OCH2CHs

165.2, 153.4, 126.4, 136.9,
123.3, 150.9, 61.4, 14.3

2-Chloro-5-nitropyridine

(Experimental)

C-2,C-3,C-4,C-5,C-6

150.1, 124.0, 136.2, 142.1,
145.8

Table 3: Predicted FT-IR Data for Ethyl 2-chloro-5-nitronicotinate and Experimental Data for

Analogs
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. Predicted/Experimental
Compound Functional Group
Wavenumber (cm~?)

Ethyl 2-chloro-5-nitronicotinate

, C=0 (Ester) 1720 - 1740

(Predicted)
NO2 (Asymmetric stretch) 1520 - 1560
NO2z (Symmetric stretch) 1340 - 1360
C-O (Ester) 1200 - 1300
C-Cl 700 - 800
2-Chloro-5-nitropyridine

. NO: stretch 1530, 1350
(Experimental)[6]
C-Cl 740
2-Chloro-5-nitrobenzoic acid

. C=0 1700
(Experimental)[7]
NO: stretch 1530, 1350

Table 4: Predicted Mass Spectrometry Data for Ethyl 2-chloro-5-nitronicotinate

lon m/z (Predicted) Description

Molecular ion peak (with 33ClI/

[M]* 230/232 _
37Cl isotope pattern)
[M-CzHs0]* 185/187 Loss of ethoxy radical
[M-NO2]* 184/186 Loss of nitro group
Fragmentation of the pyridine
[CsH2CIN(CO)]* 139/141

ring

Experimental Protocols

Detailed methodologies for the key experiments are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of Ethyl 2-chloro-5-nitronicotinate in approximately
0.6 mL of deuterated chloroform (CDCIs) or dimethyl sulfoxide (DMSO-ds). Add a small
amount of tetramethylsilane (TMS) as an internal standard (O ppm).

'H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer.
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an
acquisition time of 2-3 seconds.

13C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled
sequence should be used to obtain singlets for each unique carbon. A larger number of
scans will be required due to the lower natural abundance of 13C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample
with dry potassium bromide and pressing the mixture into a thin, transparent disk.
Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, place a small amount of the solid
sample directly on the ATR crystal.

Data Acquisition: Record the spectrum from 4000 to 400 cm~1. A background spectrum of the
empty sample holder (for KBr pellet) or the clean ATR crystal should be recorded and
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like
methanol or acetonitrile to a concentration of approximately 1 mg/mL.

Data Acquisition (Electron lonization - El): Introduce the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography. Use a
standard electron energy of 70 eV. Acquire the mass spectrum over a range of m/z 50-300.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic validation of Ethyl

2-chloro-5-nitronicotinate and the predicted fragmentation pathway in mass spectrometry.
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Caption: Workflow for the synthesis, purification, and spectroscopic validation of Ethyl 2-

chloro-5-nitronicotinate.
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Caption: Predicted major fragmentation pathways for Ethyl 2-chloro-5-nitronicotinate in
Electron lonization Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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